molecular formula C16H20O5 B13098821 Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate

Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate

Cat. No.: B13098821
M. Wt: 292.33 g/mol
InChI Key: QEFBZTZLARTDFM-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate is an organic compound with a complex structure that includes methoxy and methoxymethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the methoxybut-1-YN-1-YL group: This step involves the alkylation of a suitable precursor with a methoxybutyne derivative under basic conditions.

    Introduction of the methoxymethoxy group: This is achieved through the protection of a phenol group using methoxymethyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the intermediate compound with methyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy and methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate involves its interaction with specific molecular targets. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The alkyne group can undergo cycloaddition reactions, forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of a methoxymethoxy group.

    Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxy)phenyl)acetate: Similar structure but with a methoxy group instead of a methoxymethoxy group.

Uniqueness

Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate is unique due to the presence of both methoxy and methoxymethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

methyl 2-[3-(4-methoxybut-1-ynyl)-4-(methoxymethoxy)phenyl]acetate

InChI

InChI=1S/C16H20O5/c1-18-9-5-4-6-14-10-13(11-16(17)20-3)7-8-15(14)21-12-19-2/h7-8,10H,5,9,11-12H2,1-3H3

InChI Key

QEFBZTZLARTDFM-UHFFFAOYSA-N

Canonical SMILES

COCCC#CC1=C(C=CC(=C1)CC(=O)OC)OCOC

Origin of Product

United States

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